molecular formula C11H16O2 B13804619 (S)-1-Phenoxypentan-2-ol

(S)-1-Phenoxypentan-2-ol

Cat. No.: B13804619
M. Wt: 180.24 g/mol
InChI Key: NNZSIEVRBBZXBJ-JTQLQIEISA-N
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Description

(S)-1-Phenoxypentan-2-ol is an organic compound characterized by a phenoxy group attached to a pentan-2-ol backbone. This chiral molecule is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenoxypentan-2-ol typically involves the reaction of phenol with a suitable pentan-2-ol derivative under controlled conditions. One common method is the Williamson ether synthesis, where phenol is deprotonated using a strong base such as sodium hydride, followed by reaction with a halogenated pentan-2-ol derivative. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenoxypentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like halides, cyanides, or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(S)-1-Phenoxypentan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (S)-1-Phenoxypentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

    1-Phenoxy-2-propanol: Similar structure but with a shorter carbon chain.

    2-Phenoxyethanol: Contains a phenoxy group attached to an ethylene glycol backbone.

    Phenoxyacetic acid: Features a phenoxy group attached to an acetic acid moiety.

Uniqueness: (S)-1-Phenoxypentan-2-ol is unique due to its chiral nature and the presence of both a phenoxy group and a pentan-2-ol backbone. This combination allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways compared to its analogs.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2S)-1-phenoxypentan-2-ol

InChI

InChI=1S/C11H16O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8,10,12H,2,6,9H2,1H3/t10-/m0/s1

InChI Key

NNZSIEVRBBZXBJ-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](COC1=CC=CC=C1)O

Canonical SMILES

CCCC(COC1=CC=CC=C1)O

Origin of Product

United States

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